Methylmagnesiumbromid

Übersicht

Beschreibung

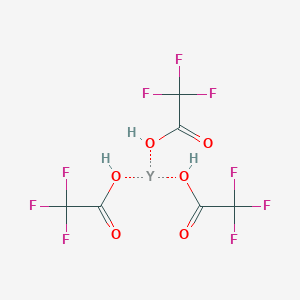

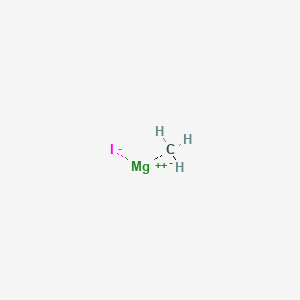

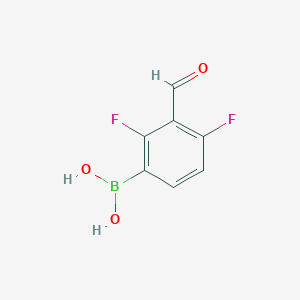

Methylmagnesium iodide is an organomagnesium compound and a type of Grignard reagent. It is represented by the chemical formula CH₃MgI. This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool in the creation of complex molecules.

Wissenschaftliche Forschungsanwendungen

Methylmagnesium iodide is extensively used in scientific research for:

Organic Synthesis: It is a key reagent in the formation of carbon-carbon bonds, essential for building complex organic molecules.

Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.

Material Science: Utilized in the preparation of advanced materials and polymers.

Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.

Wirkmechanismus

Target of Action

Methylmagnesium iodide, with the chemical formula CH3MgI, is an organometallic compound . It is a Grignard reagent, named after its discoverer, Francois Auguste Victor Grignard, who received the 1912 Nobel Prize in Chemistry . The primary targets of Methylmagnesium iodide are organic compounds, particularly those containing carbonyl groups . It is known to target the central nervous system .

Mode of Action

Methylmagnesium iodide is a strong nucleophile and base . The carbon–magnesium bond in Methylmagnesium iodide is polarized, making the carbon atom both nucleophilic and basic . This allows it to participate in various reactions, including Grignard reactions, where it can add to carbonyl groups to form alcohols .

Biochemical Pathways

Methylmagnesium iodide is primarily used in laboratory settings for synthetic reactions . It is involved in the preparation of a variety of organic compounds, including cis-1,2-dialkylcyclopropanols, 2,4-disubstituted selenochromenes, and 7β-methyl-substituted 5-androstene derivatives . These reactions often involve the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Result of Action

The result of Methylmagnesium iodide’s action is the formation of new organic compounds. For example, it can react with carbonyl compounds to form alcohols . It can also participate in cross-coupling reactions, such as the Kumada cross-coupling, to form new carbon-carbon bonds .

Action Environment

Methylmagnesium iodide is sensitive to moisture and must be protected from atmospheric moisture to prevent it from being protonated and destroyed in acid–base reactions . It is typically used in anhydrous conditions and often in solvents like diethyl ether or tetrahydrofuran . It is also sensitive to heat, and thermal decomposition can lead to the release of irritating gases and vapors . Therefore, the environment significantly influences the action, efficacy, and stability of Methylmagnesium iodide.

Biochemische Analyse

Biochemical Properties

Methylmagnesium Iodide is a strong nucleophile and base . It is known to react with carbonyl compounds, forming new carbon-carbon bonds . This property makes it a valuable tool in the synthesis of complex organic molecules .

Cellular Effects

While Methylmagnesium Iodide itself does not occur in living organisms, it serves as a useful model for other, more complex carbon-based nucleophiles that are important in biological chemistry

Molecular Mechanism

The molecular mechanism of Methylmagnesium Iodide involves the addition of a carbanion nucleophile to a carbonyl compound . This reaction results in the formation of a new carbon-carbon bond . The carbon-magnesium bond in Methylmagnesium Iodide is polarized, making the carbon atom both nucleophilic and basic .

Temporal Effects in Laboratory Settings

Methylmagnesium Iodide is highly reactive and sensitive to moisture . It must be handled under inert gas and protected from moisture to prevent degradation

Dosage Effects in Animal Models

Iodine-containing products, which include compounds like Methylmagnesium Iodide, should not be administered to pregnant, hyperthyroid, or milk-producing animals .

Metabolic Pathways

Methylmagnesium Iodide does not naturally occur in biological systems and is not involved in any known metabolic pathways. It serves as a model for other carbon-based nucleophiles that play important roles in various metabolic pathways .

Subcellular Localization

The subcellular localization of Methylmagnesium Iodide is not well-studied. Given its reactivity, it is unlikely to be stable within cellular compartments. The localization of similar carbon-based nucleophiles could provide insights into potential subcellular targets of Methylmagnesium Iodide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylmagnesium iodide is typically prepared by reacting methyl iodide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH3I+Mg→CH3MgI

Industrial Production Methods: In industrial settings, the preparation of methylmagnesium iodide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: Methylmagnesium iodide undergoes several types of reactions, including:

Addition Reactions: It adds to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halogens in organic halides.

Reduction Reactions: It can reduce certain compounds by donating electrons.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Esters and Acyl Halides: Reacts to form tertiary alcohols.

Epoxides: Opens the epoxide ring to form alcohols.

Major Products Formed:

Primary Alcohols: From reaction with formaldehyde.

Secondary Alcohols: From reaction with other aldehydes.

Tertiary Alcohols: From reaction with ketones, esters, and acyl halides.

Vergleich Mit ähnlichen Verbindungen

- Methylmagnesium Bromide (CH₃MgBr)

- Methylmagnesium Chloride (CH₃MgCl)

- Methyllithium (CH₃Li)

Comparison:

- Reactivity: Methylmagnesium iodide is generally more reactive than its bromide and chloride counterparts due to the weaker carbon-iodine bond.

- Stability: Methyllithium is more reactive than methylmagnesium iodide but less stable and more difficult to handle.

- Applications: While all these compounds are used in similar types of reactions, the choice of reagent often depends on the specific reaction conditions and desired outcomes.

Methylmagnesium iodide stands out due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Eigenschaften

IUPAC Name |

magnesium;carbanide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWPONVCMVLXBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[Mg+2].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3IMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015526 | |

| Record name | Iodomethylmagnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-64-6 | |

| Record name | Magnesium, iodomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, iodomethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodomethylmagnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does methylmagnesium iodide react with ketones?

A1: Methylmagnesium iodide adds to the carbonyl group of ketones, forming a new carbon-carbon bond and generating a tertiary alcohol upon hydrolysis. [, , , ]

Q2: Can methylmagnesium iodide react with other functional groups besides ketones?

A2: Yes, methylmagnesium iodide can react with a variety of functional groups including aldehydes, esters, nitriles, epoxides, and even some activated halides. [, , , , , , ]

Q3: Are there examples of unexpected reactions with methylmagnesium iodide?

A3: Yes, some reactions deviate from typical Grignard additions. For example, methylmagnesium iodide can induce ring-opening reactions with certain cyclic diones [] or promote unusual methyl insertion reactions with specific spiro[cyclohexan-1,3'-3'H-indole] derivatives. []

Q4: What is the molecular formula and weight of methylmagnesium iodide?

A4: The molecular formula is CH3MgI, and the molecular weight is 142.32 g/mol.

Q5: Is there spectroscopic data available for methylmagnesium iodide?

A5: While the provided articles don't present specific spectroscopic data for CH3MgI itself, they often characterize the products formed in reactions with methylmagnesium iodide using techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , ]

Q6: In what solvents is methylmagnesium iodide typically prepared and used?

A6: Methylmagnesium iodide is typically prepared and used in ethereal solvents like diethyl ether, tetrahydrofuran (THF), or dimethoxyethane (DME). [, , , , ]

Q7: What are the stability considerations for methylmagnesium iodide?

A7: Methylmagnesium iodide is highly sensitive to moisture and air, reacting vigorously with water and oxygen. It should be handled under an inert atmosphere, such as argon or nitrogen, and used immediately after preparation. [, ]

Q8: Is methylmagnesium iodide used as a catalyst in any of the mentioned research?

A8: The provided research primarily employs methylmagnesium iodide as a stoichiometric reagent rather than a catalyst.

Q9: Can you elaborate on the role of methylmagnesium iodide in the synthesis of (±)-cannabidiol?

A9: In the synthesis of (±)-cannabidiol, methylmagnesium iodide is crucial for the demethylation of (±)-cannabidiol dimethyl ether, achieved by heating the ether with an excess of dry methylmagnesium iodide at elevated temperatures. This demethylation method proved vital in overcoming the limitations of traditional acidic or basic reagents. []

Q10: Is computational chemistry used to study methylmagnesium iodide or its reactions?

A10: The provided articles primarily focus on experimental aspects. While they don't delve into computational studies on methylmagnesium iodide itself, they occasionally utilize X-ray diffraction analysis to determine the structures of complex reaction products. [, , ]

Q11: How does modifying the Grignard reagent, by using a different alkyl or aryl group instead of methyl, influence the reaction outcome?

A11: Changing the Grignard reagent can significantly impact the reaction. For instance, using phenylmagnesium bromide instead of methylmagnesium iodide with certain halotropolone methyl ethers leads to the formation of different products, including substituted tropones and benzophenones. []

Q12: Are there specific formulation strategies mentioned for methylmagnesium iodide?

A12: The articles primarily focus on synthetic applications and don't delve into specific formulation strategies for methylmagnesium iodide.

Q13: Are there specific recommendations for handling waste containing methylmagnesium iodide?

A13: Methylmagnesium iodide is highly reactive and should be quenched carefully following established safety protocols. Waste containing Grignard reagents should be handled and disposed of according to local regulations and guidelines for hazardous waste.

Q14: What is the historical significance of Grignard reagents like methylmagnesium iodide in organic chemistry?

A15: The discovery of Grignard reagents in the early 20th century revolutionized organic synthesis. Their ability to form new carbon-carbon bonds under relatively mild conditions opened up vast possibilities for constructing complex molecules. [, ]

Q15: Are there cross-disciplinary applications of methylmagnesium iodide or its reaction products?

A16: While the provided articles focus on synthetic chemistry, the resulting molecules from reactions with methylmagnesium iodide can have applications in various fields. For example, the synthesis of (±)-cannabidiol, a significant component of cannabis with potential therapeutic properties, highlights the broader impact of Grignard chemistry. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1630743.png)

![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)